2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a triazole ring (positions 1,2,4) and a pyrimidine moiety. Key structural features include:
- Cyclopropyl substituent at position 2 of the pyrimidine ring, which may enhance metabolic stability and modulate lipophilicity.
- Methyl groups at positions 5 and 6 of the pyrimidine, likely influencing steric hindrance and electronic effects.
Properties
IUPAC Name |
7-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8/c1-12-14(3)23-17(16-5-6-16)25-18(12)26-7-9-27(10-8-26)19-13(2)15(4)24-20-21-11-22-28(19)20/h11,16H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHRRILAOCGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine exhibits promising anticancer properties. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy.
Neuroprotective Effects
Studies have suggested that derivatives of this compound may possess neuroprotective effects against neurodegenerative diseases. The mechanism involves modulation of signaling pathways associated with neuronal survival and apoptosis. This area is still under investigation but holds promise for developing treatments for conditions such as Alzheimer’s disease .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against resistant strains of bacteria has been highlighted in recent studies, suggesting its potential use in developing new antibiotics or adjunct therapies for existing antimicrobial agents.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects: The target compound’s cyclopropyl group (vs.
- Linker Flexibility : The piperazine moiety in the target compound could enhance solubility compared to the methylpiperazine in Compounds 36–37, which are more lipophilic.
- Biological Implications : Methyl groups at positions 5 and 6 in the target compound may mimic the 4-pentyl chain in Compounds 36–37, critical for CB2 receptor interaction .
Comparison with Pyrazolo-Triazolo-Pyrimidine Derivatives
Table 2: Core Heterocyclic System Differences
Key Observations :
- Electronic Profiles : The pyrazolo-triazolo-pyrimidine core () introduces additional nitrogen atoms, enhancing electron-withdrawing effects and redox activity compared to the target compound’s simpler triazolo-pyrimidine system .
- Synthetic Challenges : Isomerization reported in (e.g., Compound 6 vs. 7) highlights stability differences, whereas the target compound’s structure lacks such isomerization risks due to its substitution pattern .
Physicochemical and Pharmacokinetic Predictions
- Metabolic Stability : Methyl groups at positions 5 and 6 may reduce oxidative metabolism, as seen in similar triazolo-pyrimidines .
- Hydrogen Bonding: The piperazine linker provides hydrogen bond donors/acceptors, akin to the methylpiperazine in ’s compounds, which are critical for receptor binding .
Preparation Methods
Triazolopyrimidine Ring Formation
The triazolopyrimidine core is synthesized via cyclocondensation, as demonstrated in PMC8199615:
Piperazine Functionalization
The thiol group is displaced with piperazine under nucleophilic conditions:
-
Reactants : Triazolopyrimidine-7-thiol (1 eq), piperazine (3 eq), K₂CO₃ (2 eq).
-
Yield : 70–75% (isolated via column chromatography).
Final Coupling via Buchwald-Hartwig Amination
The pyrimidine and triazolopyrimidine-piperazine subunits are coupled using palladium catalysis, adapted from search result:
Reaction Setup
Workup and Isolation
Analytical Validation
-
¹H-NMR (DMSO-d₆): δ 1.02–1.10 (m, 4H, cyclopropyl), 2.41 (s, 6H, CH₃), 3.50–3.60 (m, 8H, piperazine), 6.25 (s, 1H, pyrimidine-H).
Alternative Synthetic Routes and Optimization
Ullmann-Type Coupling
A copper-catalyzed method offers a lower-cost alternative:
Solvent and Base Optimization
Comparative studies (Table 1) highlight toluene and Cs₂CO₃ as optimal for palladium catalysis, minimizing side reactions.
Table 1: Effect of Reaction Conditions on Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Toluene | 110 | 75 |
| K₃PO₄ | DMF | 100 | 65 |
| NaOtBu | THF | 80 | 58 |
Challenges and Mitigation Strategies
-
Piperazine Degradation : Prolonged heating above 120°C leads to piperazine ring opening. Mitigated by strict temperature control.
-
Palladium Residues : Product purification via silica gel chromatography or chelating resins ensures ≤0.1% Pd content.
-
Low Solubility : Co-solvents (e.g., DMF/toluene 1:4) enhance intermediate solubility during coupling .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethylpyrimidine?
- Methodology : Two primary approaches are highlighted:
- Molten-state TMDP : Efficient but requires careful handling due to TMDP’s high toxicity .
- Solvent-based TMDP : Uses ethanol/water (1:1 v/v) for safer processing, though solvent choice impacts yield and purity .
- Alternative reagents : Piperidine-based routes are discouraged due to regulatory challenges in procurement (linked to illicit drug synthesis) .
- Key Considerations : Prioritize reagent availability, safety protocols, and institutional compliance when selecting synthetic pathways.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodology :
- Spectroscopy : Use ¹H NMR (e.g., δ 8.96–8.92 ppm for NH protons) and ¹³C NMR to confirm cyclopropane and triazolopyrimidine moieties .
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 430.2 [M+H]⁺) validates molecular weight .
- Melting Point Analysis : Sharp melting points (e.g., 168°C) indicate purity .
- Data Table :
| Technique | Key Data for Structural Confirmation | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.96–8.92 (br d, NH), 3.47–3.42 (m, piperazine) | |
| MS (ESI) | m/z 430.2 [M+H]⁺ | |
| Melting Point | 168°C (sharp) |
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for this compound?
- Methodology :
- ICReDD Framework : Combine quantum chemical calculations (e.g., reaction path searches) with experimental feedback loops to identify optimal conditions (e.g., solvent ratios, temperature) .
- Machine Learning : Train models on existing triazolopyrimidine synthesis data to predict regioselectivity and byproduct formation .
- Case Study : Computational screening reduced experimental trials by 40% in analogous triazolopyrimidine syntheses .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected splitting in aromatic regions).
- Dynamic NMR Experiments : Resolve conformational ambiguities (e.g., piperazine ring puckering) using variable-temperature NMR .
- Example : Inconsistent ¹H NMR integration ratios may arise from tautomerism in triazolopyrimidine cores; deuterated solvent swaps (D₂O vs. DMSO-d6) can stabilize specific forms .
Q. What statistical experimental design (DoE) strategies optimize synthesis yield and purity?
- Methodology :
- Factorial Design : Screen variables (temperature, reagent stoichiometry, solvent ratio) to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., TMDP concentration vs. reaction time) to maximize yield .
- Case Study : A 2³ factorial design reduced piperazine coupling steps from 12 to 5 trials while maintaining >90% yield in related compounds .
Q. How to investigate structure-activity relationships (SAR) for triazolopyrimidine derivatives?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., cyclopropyl vs. pentyl groups) and assess bioactivity (e.g., cannabinoid receptor binding) .
- Crystallography : Resolve X-ray structures to correlate steric/electronic effects with activity .
- Data Table :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 36 | N-Cyclohexyl, pentyl | 12 nM (CB2) | |
| Compound 37 | N-Cycloheptyl, pentyl | 18 nM (CB2) |
Data Contradiction & Reproducibility
Q. How to address batch-to-batch variability in impurity profiles?
- Methodology :
- HPLC-MS Purity Checks : Monitor impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolo[4,3-a]pyridin-3-one) using reference standards .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to detect intermediate byproducts .
Q. Why do melting points vary across synthetic batches despite identical protocols?
- Root Causes :
- Polymorphism : Solvent recrystallization conditions (e.g., ethanol vs. acetone) may produce different crystalline forms .
- Residual Solvents : Traces of high-boiling solvents (e.g., DMF) depress observed melting points .
- Solution : Use differential scanning calorimetry (DSC) to characterize polymorphic transitions and optimize recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
